Cas no 1805084-93-8 (3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)

3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde is a fluorinated pyridine derivative featuring both trifluoromethoxy and trifluoromethyl substituents, along with an aminomethyl group and a reactive aldehyde functionality. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, enabling further derivatization for the synthesis of heterocyclic scaffolds or bioactive molecules. The presence of electron-withdrawing trifluoromethyl and trifluoromethoxy groups enhances its potential as an intermediate in the development of compounds with improved metabolic stability and binding affinity. The aldehyde moiety allows for selective conjugation or cyclization reactions, making it a valuable building block for medicinal chemistry and material science applications.
3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde structure
1805084-93-8 structure
商品名:3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde
CAS番号:1805084-93-8
MF:C9H6F6N2O2
メガワット:288.146563053131
CID:4812916

3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde
    • インチ: 1S/C9H6F6N2O2/c10-8(11,12)7-4(1-16)5(3-18)17-2-6(7)19-9(13,14)15/h2-3H,1,16H2
    • InChIKey: VQSMHKFGXPWCMD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CN=C(C=O)C=1CN)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • トポロジー分子極性表面積: 65.2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029082591-1g
3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde
1805084-93-8 97%
1g
$1,445.30 2022-04-01

3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde 関連文献

3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehydeに関する追加情報

Introduction to 3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1805084-93-8)

3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1805084-93-8, belongs to a class of pyridine derivatives characterized by its multifaceted structural features, including an aldehyde functional group, an aminomethyl substituent, and halogenated aromatic rings. The strategic arrangement of these functional groups imparts unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The aldehyde moiety at the 2-position of the pyridine ring serves as a reactive site for various chemical transformations, such as condensation reactions with amino acids or nucleophiles, which are pivotal in drug development. Concurrently, the presence of both trifluoromethoxy and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, attributes that are highly desirable in pharmaceutical applications. These structural features collectively contribute to the compound's potential utility in designing novel therapeutic agents.

In recent years, there has been a surge in research focused on halogenated pyridines due to their demonstrated efficacy in modulating biological pathways. Specifically, compounds containing trifluoromethyl and trifluoromethoxy substituents have shown promise in oncology and anti-inflammatory drug discovery. The aminomethyl group further extends the compound's versatility by allowing for facile derivatization into amides or ureas, which are common motifs in drug molecules targeting protein-protein interactions.

One of the most compelling aspects of 3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde is its potential role as a key intermediate in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated that pyridine-based aldehydes can be employed to generate covalent inhibitors that disrupt enzyme activity through irreversible binding. This approach has been particularly successful in targeting kinases and other enzymes involved in cancer progression. The compound's structural framework allows for fine-tuning of binding affinity and selectivity by modifying its substituents, making it an attractive candidate for structure-activity relationship (SAR) studies.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their improved pharmacokinetic profiles. The introduction of fluorine atoms into molecular structures often enhances binding affinity, reduces metabolic degradation, and increases resistance to enzymatic degradation. In the context of 3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde, the dual presence of trifluoromethoxy and trifluoromethyl groups is expected to confer these benefits, thereby increasing the likelihood of clinical success for derivatives derived from this scaffold.

Moreover, advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before they are synthesized. Molecular modeling studies have indicated that derivatives of 3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde may exhibit inhibitory effects on certain enzymes implicated in neurological disorders. This hypothesis is supported by the compound's ability to interact with specific amino acid residues within enzyme active sites, a feature that can be exploited to design targeted therapies.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic addition reactions at the aldehyde group followed by functional group interconversions. Recent improvements in catalytic systems have allowed for more efficient and environmentally benign synthetic routes, aligning with green chemistry principles. These advancements not only enhance scalability but also reduce waste generation, making the production process more sustainable.

In conclusion, 3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1805084-93-8) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities position it as a valuable building block for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for halogenated pyridines, this compound is likely to play an increasingly significant role in pharmaceutical innovation.

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